Ethyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The spirocyclic structure imparts stability and rigidity to the molecule, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[45]decane-8-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents such as toluene or dichloromethane, and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, green chemistry principles may be applied to minimize the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine site, often using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a building block in the design of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of spirocyclic drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate involves the interaction of its functional groups with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The spirocyclic structure provides a rigid framework that can influence the compound’s reactivity and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 8-(2-ethyl-1H-imidazol-5-yl)methyl-2,8-diazaspiro[4.5]decane-2-carboxylate
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 8-(2-{[(benzyloxy)carbonyl]amino}ethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate
Uniqueness
Ethyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate stands out due to its unique combination of a spirocyclic core and a Boc-protected amine. This combination provides both stability and reactivity, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 8-[(2-methylpropan-2-yl)oxycarbonylamino]-1,4-dioxaspiro[4.5]decane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO6/c1-5-20-12(18)15(17-13(19)23-14(2,3)4)6-8-16(9-7-15)21-10-11-22-16/h5-11H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVKYJFPLFJJJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC2(CC1)OCCO2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.